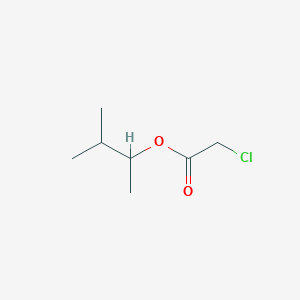
Acetic acid, chloro-, 1,2-dimethylpropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, chloro-, 1,2-dimethylpropyl ester is an organic compound with the molecular formula C7H13ClO2. It is an ester derived from acetic acid and 1,2-dimethylpropyl alcohol, where a chlorine atom is substituted on the acetic acid moiety. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 1,2-dimethylpropyl ester typically involves the esterification of acetic acid with 1,2-dimethylpropyl alcohol in the presence of a chlorinating agent. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction can be represented as follows:
CH3COOH+ClCH2CH(CH3)2OH→CH3COOCH2CH(CH3)2Cl+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of chlorinating agents such as thionyl chloride or phosphorus trichloride can enhance the yield of the desired ester. The reaction conditions typically include elevated temperatures and controlled pressure to optimize the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, chloro-, 1,2-dimethylpropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield acetic acid and 1,2-dimethylpropyl alcohol.
Substitution: The chlorine atom in the ester can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as hydroxide ions or amines.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed
Hydrolysis: Acetic acid and 1,2-dimethylpropyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Reduction: 1,2-dimethylpropyl alcohol.
Aplicaciones Científicas De Investigación
Acetic acid, chloro-, 1,2-dimethylpropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other esters and derivatives.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid, chloro-, 1,2-dimethylpropyl ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, leading to the formation of acetic acid and 1,2-dimethylpropyl alcohol. In substitution reactions, the chlorine atom is replaced by other nucleophiles, resulting in the formation of different derivatives. The pathways involved in these reactions are influenced by the reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, chloro-, 1,1-dimethylpropyl ester
- Acetic acid, bromo-, 1,2-dimethylpropyl ester
- Acetic acid, chloro-, 1,1-dimethylethyl ester
Uniqueness
Acetic acid, chloro-, 1,2-dimethylpropyl ester is unique due to the presence of the chlorine atom on the acetic acid moiety and the 1,2-dimethylpropyl group. This structural feature imparts distinct reactivity and properties compared to other esters. The compound’s ability to undergo various chemical reactions, such as hydrolysis and substitution, makes it valuable in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
90380-51-1 |
|---|---|
Fórmula molecular |
C7H13ClO2 |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
3-methylbutan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)6(3)10-7(9)4-8/h5-6H,4H2,1-3H3 |
Clave InChI |
YOUOQIIPGBGSJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


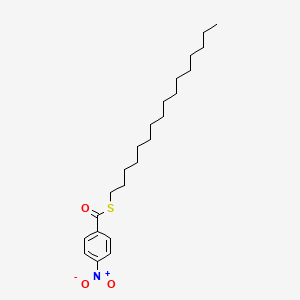

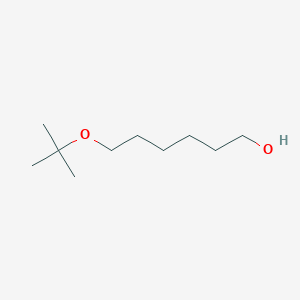
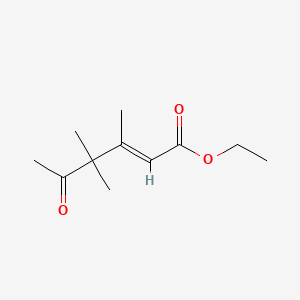
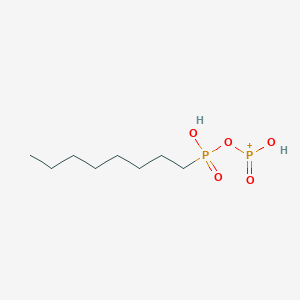
![2-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14359737.png)
![5-[bis(2-chloroethyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B14359751.png)
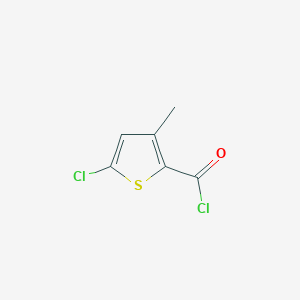
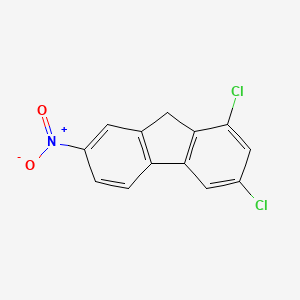

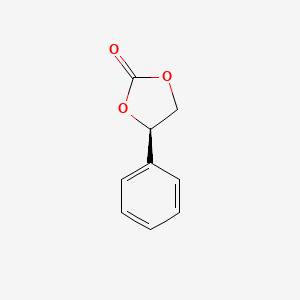
![{[Di-tert-butyl(fluoro)silyl]methylene}bis(trimethylsilane)](/img/structure/B14359782.png)
![{4-(4-Fluorophenyl)-5-[4-(methylsulfanyl)phenyl]thiophen-2-yl}(trimethyl)silane](/img/structure/B14359784.png)

